5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE
CAS No.: 76967-10-7
Cat. No.: VC8135876
Molecular Formula: C13H9FO
Molecular Weight: 200.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76967-10-7 |
|---|---|
| Molecular Formula | C13H9FO |
| Molecular Weight | 200.21 g/mol |
| IUPAC Name | 4-fluoro-2-phenylbenzaldehyde |
| Standard InChI | InChI=1S/C13H9FO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H |
| Standard InChI Key | HPIMKRCDFOQWLK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a biphenyl skeleton with a fluorine substituent on one aromatic ring and an aldehyde group on the ortho position of the adjacent ring. Key structural attributes include:
-
IUPAC Name: 4-Fluoro-2-phenylbenzaldehyde
-
SMILES:
-
X-ray Crystallography: While no direct crystal structure data for this compound is available, analogous fluorinated biphenyls exhibit planar biphenyl systems with dihedral angles influenced by steric and electronic effects .
Spectroscopic Data
-
NMR: Peaks corresponding to the aldehyde proton () and aromatic protons () are consistent with similar fluorobiphenyl aldehydes .
-
NMR: A singlet near confirms the presence of the fluorine atom .
Synthesis and Industrial Production
Synthetic Routes
The primary method for synthesizing 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde involves Suzuki-Miyaura cross-coupling, as detailed in patent US4620025A :
Step 1: Coupling of 5-fluoro-2-bromobenzaldehyde with phenylboronic acid using a palladium catalyst (e.g., ) in a tetrahydrofuran (THF)/water solvent system.
Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product in >80% purity .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | (5 mol%) |
| Base | (3 equiv) |
| Temperature | 80°C (reflux) |
| Reaction Time | 12–24 hours |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield and reduce waste. Key optimizations include:
-
Catalyst Recycling: Palladium recovery systems minimize costs .
-
Solvent Selection: Toluene replaces THF for improved safety and scalability .
Chemical Reactivity and Derivatives
Key Reactions
The aldehyde group and fluorine atom enable diverse transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | , | 5-Fluoro-[1,1'-biphenyl]-2-carboxylic acid |
| Reduction | , | 5-Fluoro-[1,1'-biphenyl]-2-methanol |
| Nucleophilic Substitution | , | Amine derivatives |
Comparative Reactivity
-
Fluorine Position: Substitution at the 5-position (vs. 3- or 4-) reduces steric hindrance, enhancing electrophilic aromatic substitution rates .
-
Aldehyde vs. Methyl: The aldehyde group increases electrophilicity, facilitating condensations (e.g., hydrazide formation) .
Applications in Scientific Research
Medicinal Chemistry
The compound is a key intermediate in drug discovery:
-
Anticancer Agents: Derivatives exhibit IC values <1 μM against colorectal (HCT-116) and breast (MCF-7) cancer cell lines.
-
Urease Inhibitors: Hydrazide-hydrazone derivatives show >90% inhibition of Helicobacter pylori urease at 10 μM .
Table 1: Biological Activity of Selected Derivatives
| Derivative | Target | Activity (IC) |
|---|---|---|
| Hydrazide 4a | Urease | 0.85 μM |
| Carboxylic Acid 2a | HCT-116 Cells | 0.92 μM |
Materials Science
-
OLEDs: Fluorinated biphenyls enhance electron transport in emissive layers, achieving external quantum efficiencies >15% .
-
Liquid Crystals: Alkyl-chain derivatives display nematic phases at 120–150°C, suitable for display technologies.
Mechanistic Insights
Electrophilic Reactivity
The aldehyde group acts as an electrophile in nucleophilic additions (e.g., Grignard reactions), while the fluorine atom withdraws electron density, polarizing the biphenyl system .
Biological Targets
In medicinal applications, the compound’s biphenyl scaffold interacts with hydrophobic enzyme pockets (e.g., cytochrome P450), with fluorine enhancing metabolic stability .
Comparison with Analogous Compounds
Table 2: Structural and Functional Comparisons
| Compound | Fluorine Position | Aldehyde Position | Key Application |
|---|---|---|---|
| 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde | 3' | 4 | Antiviral agents |
| 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde | 5 | 2 | Anticancer agents |
| 2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde | 2' | 4 | OLED materials |
The 5-fluoro-2-carbaldehyde derivative exhibits superior electronic modulation for drug design due to optimal fluorine-aldehyde spatial separation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume